molecular formula C20H19NO3S2 B4923086 5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B4923086
M. Wt: 385.5 g/mol
InChI Key: QDSVGWDQIQOOKS-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one, also known as DMTB-T, is a thiazolidinone derivative that has gained attention in recent years due to its potential applications in medicinal chemistry. This compound has been shown to possess anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is not yet fully understood, but it is believed to be mediated through the inhibition of various cellular signaling pathways. One study suggested that this compound may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Another study proposed that this compound may act as a free radical scavenger, thereby reducing oxidative stress and preventing cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in various experimental systems. For example, it has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent. Additionally, this compound has been shown to reduce the levels of reactive oxygen species in cells, indicating that it may be useful in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one is its ease of synthesis, which makes it readily accessible for laboratory experiments. Additionally, its potent biological activity makes it a useful tool for investigating the mechanisms of various cellular processes. However, one limitation of this compound is that its exact mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of new drugs based on the structure of this compound, which may have improved pharmacological properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound, which could lead to the development of new therapeutic targets. Finally, investigations into the potential applications of this compound in other areas, such as neurodegenerative diseases, may yield promising results.

Synthesis Methods

The synthesis of 5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one can be achieved through a multi-step process starting from commercially available starting materials. One such method involves the reaction of 2-(3,5-dimethylphenoxy)ethanol with 4-formylbenzoic acid in the presence of a base to yield the corresponding benzylidene derivative. This intermediate is then reacted with thiosemicarbazide to obtain the final product, this compound.

Scientific Research Applications

5-{4-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one has been the subject of several scientific studies in recent years, with researchers investigating its potential applications in a variety of fields. One study found that this compound exhibited significant anti-inflammatory activity in vitro, suggesting that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study demonstrated that this compound had potent antioxidant activity, which could make it a useful tool in the prevention of oxidative stress-related diseases such as Alzheimer's and Parkinson's.

Properties

IUPAC Name

(5Z)-5-[[4-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S2/c1-13-9-14(2)11-17(10-13)24-8-7-23-16-5-3-15(4-6-16)12-18-19(22)21-20(25)26-18/h3-6,9-12H,7-8H2,1-2H3,(H,21,22,25)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSVGWDQIQOOKS-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)/C=C\3/C(=O)NC(=S)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.